molecular formula C13H14N2O2 B2663751 1H-indol-3-yl(morpholino)methanone CAS No. 225782-55-8

1H-indol-3-yl(morpholino)methanone

Cat. No. B2663751
CAS RN: 225782-55-8
M. Wt: 230.267
InChI Key: SGZDFERKUQVERA-UHFFFAOYSA-N
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Description

“1H-indol-3-yl(morpholino)methanone” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems that provide the skeleton to many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of active molecules .


Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . They are also known to be involved in multicomponent reactions (MCRs), which offer access to complex molecules .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1H-indol-3-yl(morpholino)methanone”, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory activities . Specific compounds, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, showed anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .

Anti-HIV Activity

Indole-based molecules have been targeted as potential anti-HIV-1 agents . For example, novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as anti-HIV-1 .

Antioxidant Activity

Indole derivatives have shown antioxidant activities . The indole nucleus, present in many bioactive aromatic compounds, contributes to these antioxidant properties .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . The indole nucleus, due to its aromatic nature, readily undergoes electrophilic substitution, which can enhance its antimicrobial activity .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also shown potential in the treatment of diabetes . The indole nucleus, due to its aromatic nature, readily undergoes electrophilic substitution, which can enhance its antidiabetic activity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules . Therefore, the future directions for “1H-indol-3-yl(morpholino)methanone” could involve further exploration of its therapeutic possibilities and its use in the synthesis of new active molecules.

properties

IUPAC Name

1H-indol-3-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDFERKUQVERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328389
Record name 1H-indol-3-yl(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-indol-3-yl(morpholino)methanone

CAS RN

225782-55-8
Record name 1H-indol-3-yl(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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